N~3~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Overview
Description
N~3~-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a useful research compound. Its molecular formula is C25H34N6O3S and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is 498.24131014 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, including carboxamide derivatives and pyrazole-based structures, illustrates the chemical versatility and potential for customization in drug development. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines has been explored for their cytotoxic activity, indicating the compound's relevance in therapeutic research (Deady et al., 2003). Additionally, studies on the synthesis of fluorinated polyamides containing pyridine and sulfone moieties demonstrate the compound's role in materials science, offering insights into its application in creating new materials with desirable physical and chemical properties (Liu et al., 2013).
Biological Activities
Research into the molecular interaction of structurally related antagonists with cannabinoid receptors highlights the potential pharmacological applications of this compound. These studies provide a foundation for understanding how similar compounds might interact with biological targets, potentially leading to new therapeutic agents (Shim et al., 2002). Moreover, the investigation of antimicrobial and antitumor activities of pyrazolopyridines and their derivatives emphasizes the compound's significance in developing new treatments for infectious diseases and cancer (El‐Borai et al., 2013).
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3S/c1-6-29-16-23(18(3)27-29)35(33,34)30-13-7-8-22(15-30)25(32)26-24-19(4)28-31(20(24)5)14-21-11-9-17(2)10-12-21/h9-12,16,22H,6-8,13-15H2,1-5H3,(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYFNBLUFLAEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)CC4=CC=C(C=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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